molecular formula C14H20ClNO4S B603115 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide CAS No. 1808875-17-3

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B603115
CAS No.: 1808875-17-3
M. Wt: 333.8g/mol
InChI Key: ACNYBJACMIQAQM-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, two methoxy groups, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 4-chloro-2,5-dimethoxybenzenamine followed by the introduction of the cyclohexyl group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzene-1-amine.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxyaniline: Similar structure but lacks the sulfonamide and cyclohexyl groups.

    4-chloro-N-cyclohexylbenzenesulfonamide: Similar structure but lacks the methoxy groups.

    2,5-dimethoxybenzenesulfonamide: Similar structure but lacks the chlorine and cyclohexyl groups.

Uniqueness

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound.

Properties

CAS No.

1808875-17-3

Molecular Formula

C14H20ClNO4S

Molecular Weight

333.8g/mol

IUPAC Name

4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H20ClNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3

InChI Key

ACNYBJACMIQAQM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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